(1R,2S)-2-Methylcyclopropane-1-carbaldehyde

Catalog No.
S13919639
CAS No.
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-Methylcyclopropane-1-carbaldehyde

Product Name

(1R,2S)-2-Methylcyclopropane-1-carbaldehyde

IUPAC Name

(1R,2S)-2-methylcyclopropane-1-carbaldehyde

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3/t4-,5-/m0/s1

InChI Key

LUAHIAJUNPNXHL-WHFBIAKZSA-N

Canonical SMILES

CC1CC1C=O

Isomeric SMILES

C[C@H]1C[C@H]1C=O

(1R,2S)-2-Methylcyclopropane-1-carbaldehyde is an enantiopure chiral building block defined by the cis-configuration of its methyl and aldehyde substituents on the cyclopropane ring. In industrial and pharmaceutical synthesis, it functions as a specific precursor for introducing stereodefined 2-methylcyclopropyl motifs into targeted molecular scaffolds. Standard commercial preparations of 2-methylcyclopropanecarbaldehyde typically default to a thermodynamic mixture heavily favoring the trans-diastereomer (often 75% trans and 25% cis). Procuring this specific (1R,2S) stereoisomer provides direct access to the cis-geometry, which is a structural requirement for specific active pharmaceutical ingredients (APIs) and the total synthesis of multicyclopropane natural products [1].

Substituting the enantiopure (1R,2S)-2-methylcyclopropane-1-carbaldehyde with generic 2-methylcyclopropanecarbaldehyde introduces severe process inefficiencies. Because the generic material is typically supplied as a diastereomeric mixture containing approximately 75% trans and 25% cis isomers, utilizing it for cis-dependent syntheses results in an immediate 75% loss of starting material mass. Furthermore, the remaining 25% cis-fraction is racemic, requiring downstream chiral resolution that halves the theoretical yield again. In applications such as the synthesis of Pim kinase inhibitors, utilizing the predefined (1R,2S) stereocenter eliminates these late-stage resolution bottlenecks and prevents the accumulation of off-target stereoisomeric impurities [1].

Elimination of Diastereomeric Waste

Commercial generic 2-methylcyclopropanecarbaldehyde is predominantly the trans-diastereomer, typically supplied as a 75:25 trans:cis mixture. When a synthetic route requires the cis-geometry, utilizing the generic mixture results in an immediate 75% loss of starting material mass to the undesired diastereomer, prior to any enantiomeric resolution. Procuring enantiopure (1R,2S)-2-methylcyclopropane-1-carbaldehyde provides >98% of the active isomer, delivering a measurable efficiency gain in atom economy and eliminating the need for early-stage chromatographic separation of diastereomers [1].

Evidence DimensionUsable cis-isomer starting material content
Target Compound Data>98% (1R,2S)-cis isomer
Comparator Or BaselineGeneric 2-methylcyclopropanecarbaldehyde (~25% cis / 75% trans)
Quantified Difference>3.9-fold increase in usable cis-precursor concentration prior to chiral resolution
ConditionsStandard commercial procurement and synthetic scale-up workflows

Bypassing the 75% trans-isomer impurity directly eliminates the need for early-stage diastereomeric separation, reducing solvent consumption and reactor volume requirements.

Stereocontrol in High-Value API Synthesis

In the development of targeted therapeutics, such as bicyclic heteroaromatic carboxamides for Pim kinase inhibition, the spatial orientation of the cyclopropyl methyl group dictates target binding. Synthesizing these APIs using racemic cis-2-methylcyclopropanecarbaldehyde requires late-stage chiral resolution, which inherently caps the theoretical yield of the desired enantiomer at 50%. By sourcing the pre-resolved (1R,2S) enantiomer, process chemists double the effective throughput of the downstream synthetic steps and prevent the accumulation of the (1S,2R) enantiomeric waste [1].

Evidence DimensionDownstream enantiomeric target yield
Target Compound Data100% theoretical yield of the (1R,2S)-functionalized intermediate
Comparator Or BaselineRacemic cis-2-methylcyclopropanecarbaldehyde (50% maximum theoretical yield)
Quantified Difference2-fold increase in maximum theoretical yield during late-stage API coupling
ConditionsSynthesis of stereospecific bicyclic heteroaromatic carboxamide Pim kinase inhibitors

Starting with the correct enantiomer prevents the costly synthesis of biologically inactive off-target enantiomers during multi-step API manufacturing.

Stereochemical Fidelity in Multicyclopropane Synthesis

The synthesis of multicyclopropane natural products, such as the antifungal agent FR-900848, requires absolute stereocontrol to ensure the correct helical folding of the carbon chain. Studies utilizing 2-methylcyclopropanecarbaldehyde derivatives of defined absolute stereochemistry demonstrated that only the precisely matched enantiomer could replicate the spectroscopic data of natural degradation products. Using mixed stereoisomers in these iterative Horner-Emmons homologation sequences leads to intractable diastereomeric mixtures that cannot be resolved [1].

Evidence DimensionStereochemical fidelity in iterative cyclopropanation
Target Compound DataDefined (1R,2S) absolute stereochemistry enabling exact spectroscopic matching
Comparator Or BaselineNon-stereodefined cyclopropanecarbaldehydes
Quantified DifferenceEnables 100% stereochemical correlation with natural degradation products, compared to unresolved mixtures
ConditionsHorner-Emmons homologation and coupling sequences in multicyclopropane synthesis

Guaranteed absolute stereochemistry is mandatory to ensure the correct spatial folding of complex helical structures in advanced research and total synthesis.

Synthesis of Targeted Kinase Inhibitors

The (1R,2S) isomer serves as a direct starting material for introducing a stereodefined cis-2-methylcyclopropyl group into bicyclic heteroaromatic carboxamides. This precise stereocenter is utilized in the development of selective Pim1, Pim2, and Pim3 kinase inhibitors for oncology applications, where spatial arrangement dictates binding affinity and utilizing the enantiopure building block prevents late-stage yield losses [1].

Total Synthesis of Multicyclopropane Natural Products

In the total synthesis of complex, biologically active natural products like the antifungal FR-900848 or the CETP inhibitor U-106305, the compound functions as a stereodefined building block. Its predefined absolute stereochemistry allows chemists to perform iterative cyclopropanation and homologation steps without generating intractable diastereomeric mixtures [2].

Stereochemical Elucidation of Metabolites

Because it possesses a defined absolute stereochemistry, the (1R,2S) isomer is utilized as a reliable analytical standard and synthetic model compound. It enables researchers to synthesize degradation fragments of newly isolated cyclopropane-containing metabolites, allowing for unequivocal stereochemical assignment by comparing spectroscopic data against the synthetic standard [2].

XLogP3

0.6

Hydrogen Bond Acceptor Count

1

Exact Mass

84.057514874 g/mol

Monoisotopic Mass

84.057514874 g/mol

Heavy Atom Count

6

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